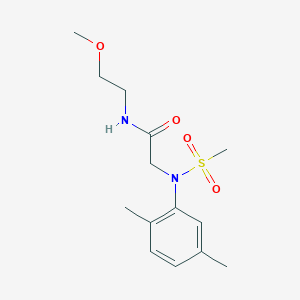![molecular formula C27H26N4S B5216372 N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea, also known as DBPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBPT is a member of the phenazine family of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
作用機序
The mechanism of action of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to induce cell cycle arrest and apoptosis through the activation of p53 and caspase pathways. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In bacterial cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is believed to disrupt the bacterial membrane and inhibit cell wall synthesis. In neurodegenerative disorders, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to reduce oxidative stress and inflammation through the activation of antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In bacterial cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to inhibit bacterial growth and biofilm formation. In neurodegenerative disorders, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to reduce oxidative stress and inflammation and improve neuronal survival and function.
実験室実験の利点と制限
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has several advantages for lab experiments, including its synthetic accessibility, stability, and diverse biological activities. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be easily synthesized in the lab and purified to high purity. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is also stable under various conditions and can be stored for long periods of time. However, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be toxic to cells and animals at high concentrations, and its solubility in aqueous solutions is limited, which can affect its bioavailability and experimental design.
将来の方向性
There are several future directions for the research on N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea. First, the mechanism of action of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea needs to be further elucidated to fully understand its therapeutic potential. Second, the pharmacokinetics and pharmacodynamics of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea need to be studied to determine its optimal dosage and administration route. Third, the in vivo efficacy and toxicity of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea need to be evaluated in animal models. Fourth, the potential synergistic effects of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea with other drugs or therapies need to be investigated. Finally, the clinical application of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea needs to be explored for its potential as a novel therapeutic agent for cancer, infectious diseases, and neurodegenerative disorders.
合成法
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be synthesized through a multi-step process involving the condensation of 2-amino-3,7-dimethylphenazine with isopropyl isothiocyanate. The resulting intermediate is then treated with sodium hydride and diisopropylamine to form N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea. The purity and yield of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has also been studied for its potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In addition, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation in vitro and in animal models.
特性
IUPAC Name |
3-phenanthro[9,10-b]quinoxalin-11-yl-1,1-di(propan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4S/c1-16(2)31(17(3)4)27(32)28-18-13-14-23-24(15-18)30-26-22-12-8-6-10-20(22)19-9-5-7-11-21(19)25(26)29-23/h5-17H,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJFNVFXSCFVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenanthro[9,10-b]quinoxalin-11-yl-1,1-di(propan-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
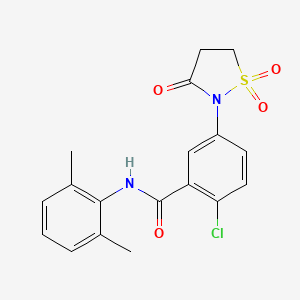
![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
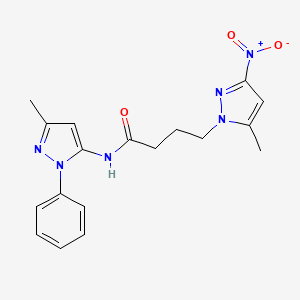
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)
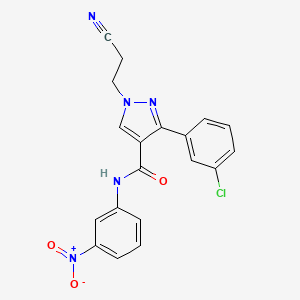
![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)
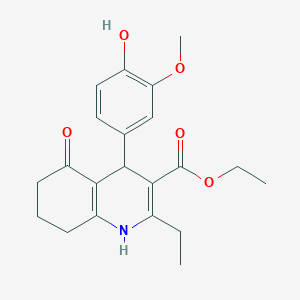
![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
